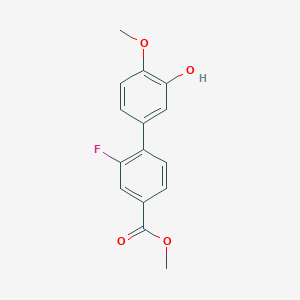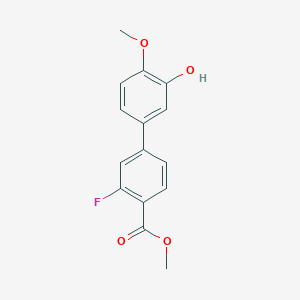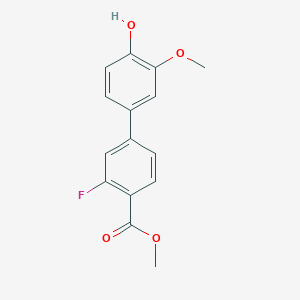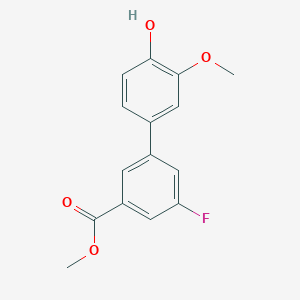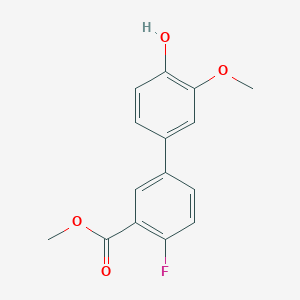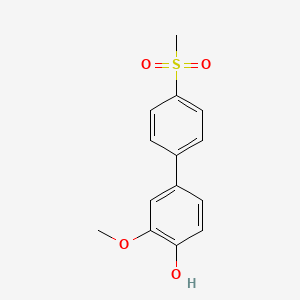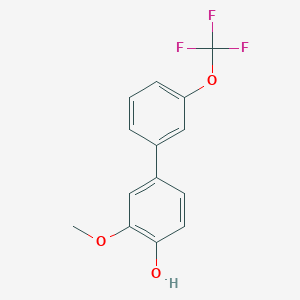![molecular formula C17H17NO3 B6380335 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261955-53-6](/img/structure/B6380335.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (5-CPCP-2-MP) is a phenol derivative with a cyclopropylaminocarbonyl group attached to the phenyl ring. It is a colorless to pale yellow liquid with a melting point of -43°C and a boiling point of 156-158°C. It is soluble in water and ethanol and has a pKa of 8.2. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% has been studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential use in the synthesis of drugs. It has also been studied for its potential use in the synthesis of organic catalysts and in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% are not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments are that it is a relatively simple and cost-effective compound to synthesize, and it has a relatively high purity level (95%). The main limitation of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Direcciones Futuras
Future research on 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% could focus on a better understanding of its mechanism of action and its biochemical and physiological effects. Research could also focus on the development of more efficient and cost-effective synthesis methods for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%. Additionally, research could focus on the development of new applications for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%, such as its use in the synthesis of organic catalysts and in the synthesis of polymers. Finally, research could focus on the development of new methods for the detection and quantification of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in various samples.
Métodos De Síntesis
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% can be achieved by the reaction of cyclopropylamine with phenol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is completed within 1-2 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-8-5-12(10-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKWKVFVPFSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685749 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol | |
CAS RN |
1261955-53-6 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

